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molecular formula C10H16N2O2 B1608502 ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate CAS No. 92945-28-3

ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate

Cat. No. B1608502
M. Wt: 196.25 g/mol
InChI Key: AFSADCYNSHGALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879849B2

Procedure details

Anhydrous hydrazine (3.58 g, 112 mmol) was added dropwise over a period of 30 minutes to a solution of ethyl 6-methyl-2,4-dioxoheptanoate, sodium salt (24.8 g, 112 mmol) in acetic acid (160 mL). The reaction was stirred overnight at ambient temperature, and then the solvent was removed under reduced pressure. The residue was dissolved in a mixture of diethyl ether and water, and solid sodium bicarbonate and sodium carbonate were added to adjust the mixture to pH 8. The aqueous layer was extracted twice with diethyl ether; the combined organic fractions were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography on a HORIZON HPFC system (FLASH 65I cartridge, eluting with 50:50 ethyl acetate/hexanes) to provide 21.0 g of ethyl 5-(2-methylpropyl)-1H-pyrazole-3-carboxylate as a solid.
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[CH3:3][CH:4]([CH3:16])[CH2:5][C:6](=O)[CH2:7][C:8](=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10].[Na]>C(O)(=O)C>[CH3:3][CH:4]([CH3:16])[CH2:5][C:6]1[NH:2][N:1]=[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]=1 |^1:16|

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(CC(C(=O)OCC)=O)=O)C
Name
Quantity
24.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of diethyl ether and water, and solid sodium bicarbonate and sodium carbonate
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with diethyl ether
WASH
Type
WASH
Details
the combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a HORIZON HPFC system (FLASH 65I cartridge, eluting with 50:50 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC1=CC(=NN1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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